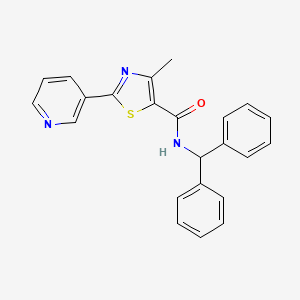
N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as DPM-1001, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied extensively in recent years due to its various biological activities.
作用機序
The mechanism of action of N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of various signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell growth, proliferation, survival, and inflammation. N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide inhibits these pathways by binding to specific targets such as Akt and IKKβ.
Biochemical and physiological effects:
N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has various biochemical and physiological effects such as inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. These effects are mediated through the inhibition of specific signaling pathways as discussed above.
実験室実験の利点と制限
The advantages of using N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for research on N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in humans.
2. Optimization of the synthesis method to improve the yield and purity of N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide.
3. Identification of novel targets and pathways for N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide.
4. Development of new formulations and delivery methods for N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide to improve its solubility and bioavailability.
5. Investigation of the potential synergistic effects of N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide with other anticancer or anti-inflammatory agents.
Conclusion:
In conclusion, N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific signaling pathways, and it has various biochemical and physiological effects. Although there are some limitations for lab experiments, there are several future directions for research on N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. Further studies are needed to fully understand the potential of this compound for clinical use.
科学的研究の応用
N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-benzhydryl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-16-21(28-23(25-16)19-13-8-14-24-15-19)22(27)26-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZUXCLLGCPQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4656018.png)
![N-{[benzyl(2-cyanoethyl)amino]carbonothioyl}benzamide](/img/structure/B4656034.png)
![1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one](/img/structure/B4656038.png)
![2-imino-5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-3-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4656047.png)

![3,4-dichloro-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4656080.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)
![N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656092.png)
![1-(2,5-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4656106.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4656125.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)
![ethyl 2-(2-furoylamino)-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4656130.png)